2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-6-10(14-15)11-12-8-4-2-3-5-9(8)13-11/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBJPSVLAKIEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclocondensation Using Gadolinium(III) Trifluoromethanesulfonate
A highly efficient method involves the use of Gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃) as a Lewis acid catalyst. This approach, adapted from the synthesis of structurally related 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, employs ethanol under reflux conditions.
Procedure :
- Reactants : o-Phenylenediamine and 1-methyl-1H-pyrazole-3-carbaldehyde.
- Catalyst : Gd(OTf)₃ (5 mol%).
- Conditions : Reflux in ethanol for 4–6 hours.
- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.
Key Advantages :
- Yield : Up to 82% after optimization.
- Environmental Compatibility : Ethanol as a green solvent.
- Short Reaction Time : Compared to traditional acid-catalyzed methods.
Mechanistic Insight :
The Gd³⁺ ion coordinates with the aldehyde oxygen of 1-methyl-1H-pyrazole-3-carbaldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the amine group of o-phenylenediamine. Subsequent cyclodehydration forms the benzimidazole ring.
Reductive Amination and Alkylation Strategies
Building on protocols for analogous benzimidazole derivatives, reductive amination offers a versatile route to introduce the pyrazole moiety.
Procedure :
- Intermediate Synthesis :
- Prepare 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde via oxidation of 2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazole.
- Reductive Coupling :
Yield : 68–74% after purification via flash chromatography.
Limitations :
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining multiple steps into a single pot. A modified approach inspired by imidazole-oxadiazole hybrid syntheses involves:
Reactants :
- o-Phenylenediamine, 1-methyl-1H-pyrazole-3-carboxylic acid, and ammonium acetate.
Conditions :
- Solvent: Acetic acid, 120°C, 8 hours.
- Catalyst: None (thermal cyclization).
Yield : 58–63%, with impurities requiring column chromatography.
Analysis :
While operationally simple, this method suffers from moderate yields due to competing side reactions, such as over-oxidation of the pyrazole ring.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Gd(OTf)₃ Cyclization | Gd(OTf)₃, ethanol | 82 | 4–6 h | High |
| Reductive Amination | NaBH(OAc)₃, CH₂Cl₂ | 74 | 12–24 h | Moderate |
| Multi-Component Reaction | Acetic acid | 63 | 8 h | Low |
Key Observations :
- Catalytic Cyclization offers the best balance of yield, time, and environmental impact.
- Reductive Amination is preferable for laboratories equipped for air-sensitive reactions.
- MCRs require further optimization to compete with other methods.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Catalyst Loading
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole and benzimidazole derivatives has been extensively studied. Compounds similar to 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole have demonstrated efficacy in reducing inflammation in animal models. For example, a study highlighted that specific substitutions on the imidazole ring could enhance anti-inflammatory activity through the inhibition of cyclooxygenase enzymes .
Anticancer Activity
Emerging research suggests that this compound may have anticancer properties. Compounds within this class have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Notably, modifications to the pyrazole moiety can significantly enhance cytotoxicity against various cancer cell lines .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzimidazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neurotransmitter systems or providing antioxidant protection .
Case Study 1: Antimicrobial Evaluation
A series of novel benzimidazole derivatives were synthesized and tested for antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, suggesting a promising alternative for treating resistant infections .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation, compounds based on benzimidazole were administered to assess their efficacy in reducing paw edema in rats. Results showed a significant reduction in inflammation compared to control groups, indicating potential therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of signaling cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzoimidazole Derivatives
Physicochemical Properties
Biological Activity
2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a benzimidazole core fused with a pyrazole ring, which is critical for its biological activity. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 198.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and benzimidazole moieties. Recent methodologies have focused on optimizing yields and purity through various reaction conditions, including solvent-free methods and microwave-assisted synthesis.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against a range of pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Minimum inhibitory concentrations (MIC) for these organisms have been reported as low as 3.9 µg/mL, indicating potent antimicrobial activity .
Antioxidant Properties
Preliminary studies suggest that this compound possesses antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its anticancer effects .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Antimicrobial Testing
In another research effort, a series of synthesized benzimidazole derivatives were tested against various bacterial strains. The results indicated that the presence of the pyrazole moiety significantly enhanced antimicrobial potency compared to other derivatives lacking this structure.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole?
- Methodological Answer : The compound can be synthesized via quinoxalinone rearrangement using phenylhydrazine and 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one derivatives . Multi-component reactions (MCRs) involving nitromethylene intermediates or coupling reactions (e.g., C–N coupling in DMF with a base) are also effective, yielding derivatives with high purity (85–90%) . Key solvents include ethanol and DMF, while catalysts like Pd/C improve yield in hydrogenation steps .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Peaks for aromatic protons (δ 7.0–8.1 ppm), methyl groups (δ 3.7 ppm for N–CH3), and exchangeable NH protons (δ ~11.8 ppm) confirm structure .
- TLC : Rf values (e.g., 0.77 in hexane:ethyl acetate, 60:40 v/v) monitor reaction progress .
- ESI-MS : Molecular ion peaks (e.g., m/z 558 [M+H]+) validate molecular weight .
Q. What are the critical handling precautions for this compound?
- Methodological Answer : Use gloves and eye protection due to potential skin/eye irritation. In case of exposure, rinse thoroughly with water (15+ minutes for eyes) and consult a physician. Store in airtight containers away from light and moisture .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for multi-step syntheses?
- Methodological Answer :
- Catalyst Optimization : Pd/C in methanol under hydrogenation conditions achieves 85% yield for intermediates .
- Purification : Column chromatography with hexane:ethyl acetate gradients removes byproducts .
- Reaction Monitoring : Real-time TLC ensures intermediate stability and reaction completion .
Q. How are biological activity studies designed for this compound?
- Methodological Answer :
- Antimicrobial Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar dilution. Compare results to standards like streptomycin and gentamicin .
- Dose-Response : Evaluate IC50 values at concentrations 1–100 µg/mL. Confirm structure-activity relationships (SAR) via substitutions (e.g., halogen, methyl groups) .
Q. How to resolve contradictory synthesis outcomes across studies?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF) favor coupling reactions over protic solvents (ethanol) .
- Temperature Control : Heating at 80°C in quinoxalinone rearrangements improves regioselectivity vs. room-temperature reactions .
- Byproduct Analysis : Use HPLC-MS to identify impurities from incomplete reductions or side reactions .
Q. What computational methods predict binding affinity with target proteins?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions (e.g., hydrogen bonds with active-site residues). Compare docking poses (e.g., compound 9c binding in purple vs. reference ligands) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .
Q. How to conduct SAR studies on derivatives?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at positions 5/6 of benzimidazole to enhance antimicrobial activity .
- Bioisosteric Replacement : Replace pyrazole with triazole to evaluate metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Phase to correlate substituent electronegativity with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
